
Bis(4-aminophenyl)methylenediisocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(4-aminophenyl)methylenediisocyanate is an organic compound that belongs to the class of aromatic diisocyanates. It is characterized by the presence of two isocyanate groups attached to a methylene bridge, which is further connected to two 4-aminophenyl groups. This compound is of significant interest in the field of polymer chemistry due to its reactivity and ability to form polyurethanes and other polymeric materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-aminophenyl)methylenediisocyanate typically involves the reaction of 4,4’-methylenedianiline with phosgene. The reaction is carried out in an inert solvent such as toluene or chlorobenzene under controlled temperature conditions to ensure the formation of the desired diisocyanate product. The reaction can be represented as follows:
4,4’-Methylenedianiline+Phosgene→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors equipped with temperature and pressure control systems. The process involves the continuous feeding of 4,4’-methylenedianiline and phosgene into the reactor, where the reaction takes place. The product is then purified through distillation or crystallization to obtain the pure diisocyanate compound.
化学反应分析
Types of Reactions
Bis(4-aminophenyl)methylenediisocyanate undergoes several types of chemical reactions, including:
Addition Reactions: Reacts with alcohols to form urethanes.
Polymerization Reactions: Forms polyurethanes when reacted with polyols.
Substitution Reactions: Reacts with amines to form ureas.
Common Reagents and Conditions
Alcohols: Reacts under mild conditions to form urethanes.
Polyols: Reacts under controlled temperature conditions to form polyurethanes.
Amines: Reacts at room temperature to form ureas.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Polyurethanes: Formed from the reaction with polyols.
Ureas: Formed from the reaction with amines.
科学研究应用
Bis(4-aminophenyl)methylenediisocyanate is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Polymer Chemistry: Used in the synthesis of polyurethanes and other polymeric materials.
Material Science: Employed in the development of high-performance coatings, adhesives, and sealants.
Biomedical Research: Investigated for its potential use in drug delivery systems and tissue engineering.
Industrial Applications: Utilized in the production of foams, elastomers, and composites.
作用机制
The mechanism of action of Bis(4-aminophenyl)methylenediisocyanate involves the reaction of its isocyanate groups with nucleophiles such as alcohols, amines, and water. The isocyanate groups are highly reactive and readily form covalent bonds with nucleophiles, leading to the formation of urethanes, ureas, and other derivatives. The molecular targets and pathways involved in these reactions are primarily based on the nucleophilic attack on the electrophilic carbon of the isocyanate group.
相似化合物的比较
Similar Compounds
Methylene diphenyl diisocyanate (MDI): Similar structure but lacks the amino groups.
Toluene diisocyanate (TDI): Contains toluene as the central moiety instead of methylene.
Hexamethylene diisocyanate (HDI): Aliphatic diisocyanate with a hexamethylene bridge.
Uniqueness
Bis(4-aminophenyl)methylenediisocyanate is unique due to the presence of amino groups on the phenyl rings, which enhances its reactivity and allows for the formation of a wide range of derivatives. This compound’s ability to form stable polyurethanes and its versatility in various applications make it distinct from other diisocyanates.
属性
CAS 编号 |
143186-06-5 |
|---|---|
分子式 |
C15H12N4O2 |
分子量 |
280.28 g/mol |
IUPAC 名称 |
4-[(4-aminophenyl)-diisocyanatomethyl]aniline |
InChI |
InChI=1S/C15H12N4O2/c16-13-5-1-11(2-6-13)15(18-9-20,19-10-21)12-3-7-14(17)8-4-12/h1-8H,16-17H2 |
InChI 键 |
VAYOACANMXIOJL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)N)(N=C=O)N=C=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


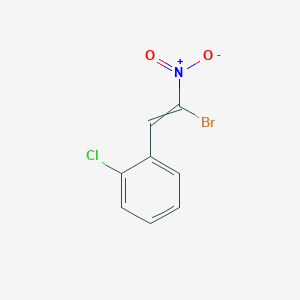
![[(2,4,4-Trimethylpentyl)phosphoryl]bis[(2,6-dimethylphenyl)methanone]](/img/structure/B12544523.png)
![1-[(4-Aminophenyl)methyl]-N,N-dimethylpiperidin-4-amine](/img/structure/B12544527.png)
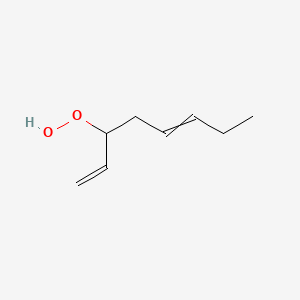
![Methyl 7-{4-[(4-nitrophenyl)methyl]phenyl}heptanoate](/img/structure/B12544557.png)

![3,7,7-Trimethyl-2-phenylbicyclo[4.1.0]hept-3-ene](/img/structure/B12544569.png)

![2-(3-{2-[2-(4-Ethoxyphenyl)ethenyl]phenyl}propyl)-6-methylquinoline](/img/structure/B12544581.png)
![(2S)-2,3-Bis[(12-methyltetradecyl)oxy]propan-1-OL](/img/structure/B12544592.png)
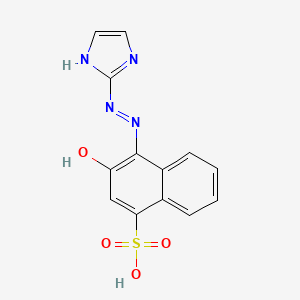
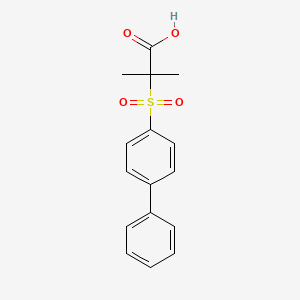
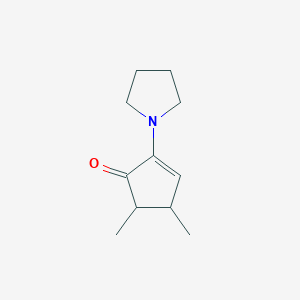
![1H-Pyrazolo[3,4-b]pyridine, 3-phenyl-4-(2-thienyl)-6-(trifluoromethyl)-](/img/structure/B12544612.png)
